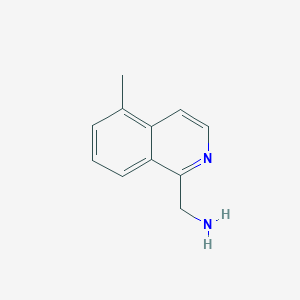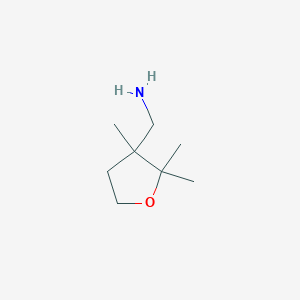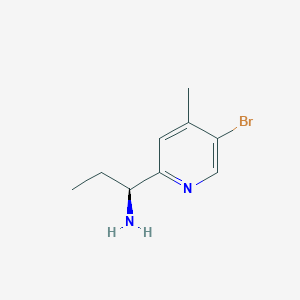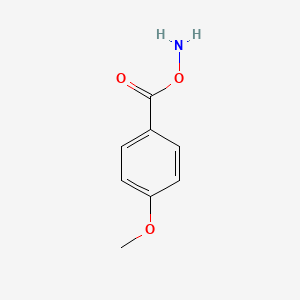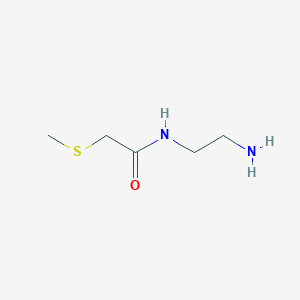
N-(2-Aminoethyl)-2-(methylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-2-(methylthio)acetamide is an organic compound that features both an amino group and a thioether group
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Aminoethyl)-2-(methylthio)acetamide can be synthesized through the reaction of 2-(methylthio)acetic acid with ethylenediamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, to prevent the decomposition of sensitive intermediates.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-2-(methylthio)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various alkyl halides or acyl chlorides; reactions often require a base such as triethylamine to neutralize the generated acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: N-substituted derivatives.
科学的研究の応用
N-(2-Aminoethyl)-2-(methylthio)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Aminoethyl)-2-(methylthio)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioether group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2-Aminoethyl)acetamide: Lacks the thioether group, making it less versatile in redox reactions.
2-(Methylthio)acetamide: Lacks the aminoethyl group, limiting its ability to form hydrogen bonds with biomolecules.
N-(2-Aminoethyl)-2-(ethylthio)acetamide: Similar structure but with an ethylthio group instead of a methylthio group, which can affect its reactivity and interactions.
Uniqueness
N-(2-Aminoethyl)-2-(methylthio)acetamide is unique due to the presence of both an amino group and a thioether group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C5H12N2OS |
|---|---|
分子量 |
148.23 g/mol |
IUPAC名 |
N-(2-aminoethyl)-2-methylsulfanylacetamide |
InChI |
InChI=1S/C5H12N2OS/c1-9-4-5(8)7-3-2-6/h2-4,6H2,1H3,(H,7,8) |
InChIキー |
MBVLVWZWTMANTQ-UHFFFAOYSA-N |
正規SMILES |
CSCC(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
![5-Bicyclo[3.2.1]octanyl(phenyl)methanone](/img/structure/B12975860.png)
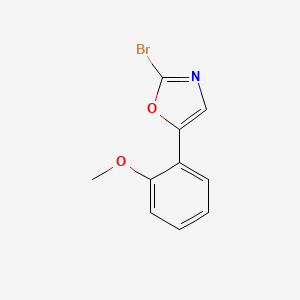
![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)
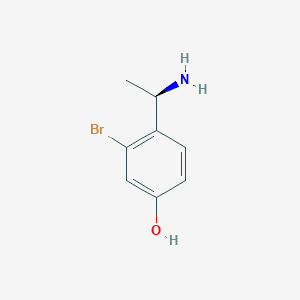

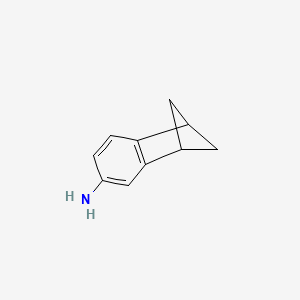
![7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12975911.png)
